Cas no 24885-76-5 (3-Ketotrehalose)

3-Ketotrehalose is a chemically modified derivative of trehalose, characterized by the introduction of a keto group at the C-3 position of the glucose moiety. This structural modification enhances its reactivity and utility in various biochemical and synthetic applications. As a non-reducing disaccharide, 3-Ketotrehalose exhibits improved stability under oxidative conditions compared to its parent compound, making it valuable in glycoconjugate synthesis and enzymatic studies. Its unique keto functionality allows for selective chemical modifications, enabling the development of advanced glycomaterials and probes for glycoscience research. Additionally, 3-Ketotrehalose serves as a key intermediate in the synthesis of trehalose analogs with tailored properties for pharmaceutical and biotechnological applications. Its compatibility with biological systems further underscores its potential in drug delivery and diagnostic platforms.
3-Ketotrehalose structure
3-Ketotrehalose structure
Product Name:3-Ketotrehalose
CAS No:24885-76-5
MF:C12H20O11
MW:340.280605316162
CID:256383
PubChem ID:3082234
Update Time:2025-07-02

3-Ketotrehalose Chemical and Physical Properties

Names and Identifiers

    • a-D-ribo-Hexopyranosid-3-ulose, a-D-glucopyranosyl
    • alpha-D-ribo-Hexopyranosid-3-ulose, alpha-D-glucopyranosyl
    • (2R,3R,5S,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-one
    • CHEBI:55511
    • 3'-keto-alpha,alpha-trehalose
    • 3-keto-alpha,alpha-trehalose
    • (2R, 3R, 5S, 6R)-3, 5-dihydroxy-2-(hydroxymethyl)-6-[(2R, 3R, 4S, 5S, 6R)-3, 4, 5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-one
    • 3-Ketotrehalose
    • SCHEMBL4262972
    • DTXSID50947779
    • Q27124331
    • alpha-D-ribo-hexopyranosyl-3-ulose alpha-D-glucopyranoside
    • 3-Oxotrehalose
    • 24885-76-5
    • Hexopyranosyl-3-ulose hexopyranoside
    • Inchi: 1S/C12H20O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-7,9-17,19-20H,1-2H2/t3-,4-,5-,6-,7+,9-,10-,11-,12-/m1/s1
    • InChI Key: RWDAEQLSLJPBCR-RMHOUTLUSA-N
    • SMILES: O1[C@H](CO)[C@H]([C@@H]([C@H]([C@H]1O[C@@H]1[C@@H](C([C@@H]([C@@H](CO)O1)O)=O)O)O)O)O

Computed Properties

  • Exact Mass: 340.101
  • Monoisotopic Mass: 340.101
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 418
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 7
  • XLogP3: -3.8
  • Topological Polar Surface Area: 186Ų

Experimental Properties

  • Density: 1.76
  • Boiling Point: 723.4°Cat760mmHg
  • Flash Point: 272.9°C
  • Refractive Index: 1.64

3-Ketotrehalose Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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